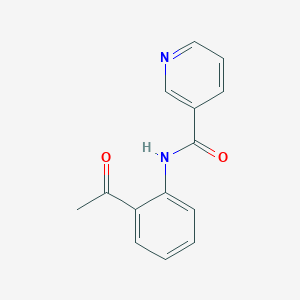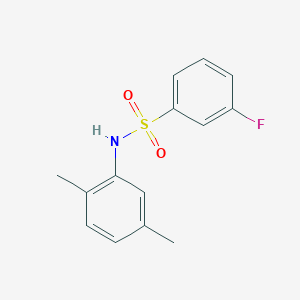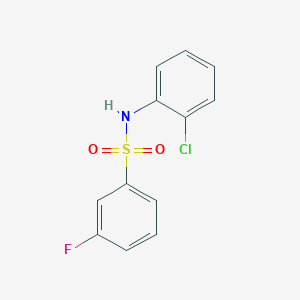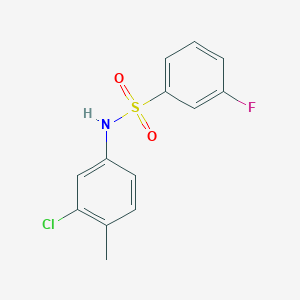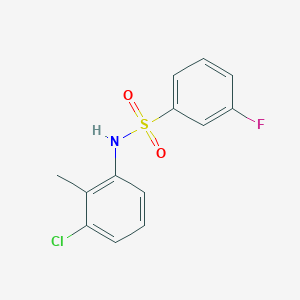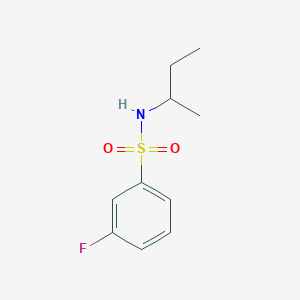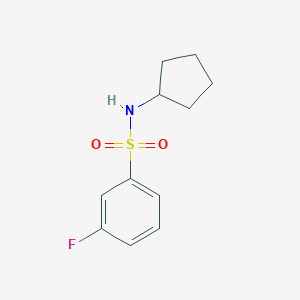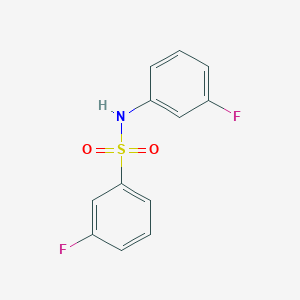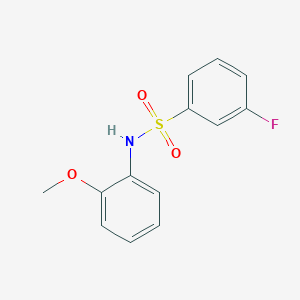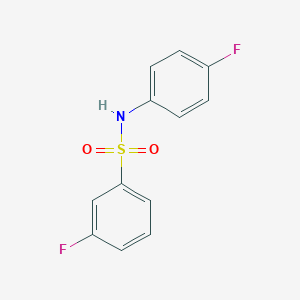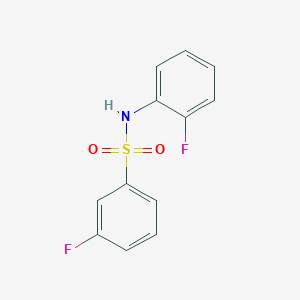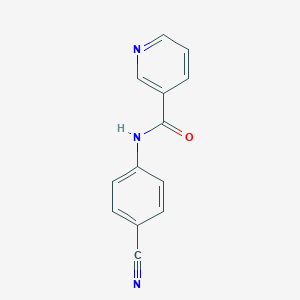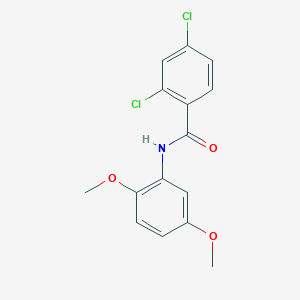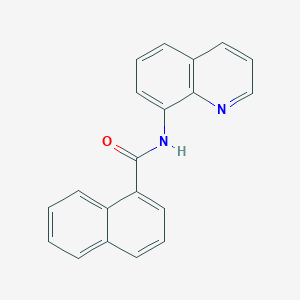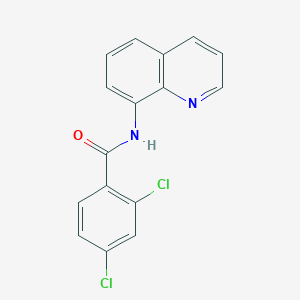
2,4-dichloro-N-quinolin-8-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-quinolin-8-ylbenzamide, commonly known as DCQ, is a synthetic compound that belongs to the class of quinoline-based molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. DCQ has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. DCQ has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DCQ can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
DCQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DCQ has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic inflammation.
实验室实验的优点和局限性
DCQ has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be readily purified. DCQ has also been found to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying cellular processes.
However, DCQ also has some limitations for use in laboratory experiments. It is a relatively complex molecule, which can make it difficult to study its mechanism of action. DCQ also exhibits some toxicity at higher concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on DCQ. One area of interest is the development of DCQ-based drugs for the treatment of cancer and viral infections. Researchers are also interested in studying the mechanism of action of DCQ in more detail, in order to better understand its effects on cellular processes. Additionally, there is potential for the development of novel synthetic methods for the production of DCQ and related compounds.
合成方法
DCQ can be synthesized by a variety of methods, including the condensation of 2,4-dichloroaniline and 8-hydroxyquinoline in the presence of a suitable acid catalyst. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization.
科学研究应用
DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DCQ has also been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
属性
分子式 |
C16H10Cl2N2O |
|---|---|
分子量 |
317.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(13(18)9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChI 键 |
WBCCVWSCSIXDGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



